molecular formula C18H19FINO2 B3499651 N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B3499651
M. Wt: 427.3 g/mol
InChI Key: FICYXTPTZXHMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as FIAU, is a synthetic compound that has been extensively researched for its potential applications in scientific research. FIAU is a nucleoside analog that has been shown to have antiviral properties, particularly against herpes simplex virus and hepatitis B virus. In addition to its antiviral properties, FIAU has also been studied for its potential as a diagnostic tool in molecular imaging.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its ability to inhibit viral DNA synthesis by acting as a nucleoside analog. N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is structurally similar to the nucleoside thymidine, which is essential for viral DNA synthesis. When N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is incorporated into viral DNA, it disrupts the normal structure of the DNA molecule, which prevents further viral replication.
Biochemical and Physiological Effects
N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has potent antiviral properties against herpes simplex virus and hepatitis B virus. In vivo studies have shown that N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is rapidly metabolized in the liver and excreted in the urine. N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is its potent antiviral properties, which make it a valuable tool for studying viral replication. Another advantage is its potential as a diagnostic tool in molecular imaging. However, N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide also has several limitations, including its rapid metabolism and excretion, which can make it difficult to study in vivo. Additionally, N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has limited solubility in aqueous solutions, which can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for research on N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One potential area of research is the development of more potent analogs of N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide with improved antiviral properties. Another area of research is the development of new imaging agents based on N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide for use in molecular imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in vivo.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of virology and molecular imaging. In virology, N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have potent antiviral properties against herpes simplex virus and hepatitis B virus. N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide works by inhibiting viral DNA synthesis, which is essential for viral replication. In addition to its antiviral properties, N-(2-fluoro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has also been studied for its potential as a diagnostic tool in molecular imaging.

properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FINO2/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)21-16-7-5-13(20)9-15(16)19/h4-9,11H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICYXTPTZXHMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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